Bienvenue dans la boutique en ligne BenchChem!

Sulfamide,carvacryl-(7ci,8ci)

Antioxidant Nitric oxide scavenging Carvacrol sulfonamide

Specify CAS 6825-29-2 to secure the unique dual-pharmacophore carvacrol-sulfamide scaffold. This compound delivers picomolar hCA I/II inhibition (Ki = 45.9–687.5 pM, exceeding acetazolamide by 20–250×) and picomolar AChE inhibition (Ki = 4.52–38.28 pM, ~175–1,480× more potent than donepezil). With a 25–100× MIC improvement against resistant S. aureus over parent carvacrol and synergistic FIC of 0.37 with erythromycin, it outperforms generic carvacrol, thymol, or simple sulfonamide mixtures. Insist on exact CAS specification for multi-target antibiotic-adjuvant and CNS drug-discovery workflows.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 6825-29-2
Cat. No. B13802811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamide,carvacryl-(7ci,8ci)
CAS6825-29-2
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C)NS(=O)(=O)N
InChIInChI=1S/C10H16N2O2S/c1-7(2)9-5-4-8(3)10(6-9)12-15(11,13)14/h4-7,12H,1-3H3,(H2,11,13,14)
InChIKeyPPTUAHLABOVWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamide, carvacryl-(7CI,8CI) (CAS 6825-29-2): Chemical Identity and Pharmacophore Basis for Procurement Differentiation


Sulfamide, carvacryl-(7CI,8CI) (CAS 6825-29-2; IUPAC: 1-methyl-4-propan-2-yl-2-(sulfamoylamino)benzene) is a hybrid molecule that combines the monoterpene phenol scaffold of carvacrol with a terminal sulfamide (–N–SO₂–NH₂) pharmacophore [1]. With a molecular weight of 228.31 g/mol (C₁₀H₁₆N₂O₂S), this compound belongs to the broader class of carvacrol-derived sulfamides and sulfonamides, a family that has attracted substantial research interest for its multi-target enzyme inhibition profiles and antimicrobial properties [2]. Unlike simple carvacrol, the sulfamide functionality introduces potent carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibitory capacity at picomolar concentrations, while the carvacryl moiety contributes antioxidant, antinociceptive, and membrane-permeabilizing activities [3].

Why Sulfamide, carvacryl-(7CI,8CI) Cannot Be Replaced by Generic Carvacrol or Simple Sulfonamides


Procurement decisions that treat carvacrol, thymol, or generic sulfonamide derivatives as interchangeable with sulfamide, carvacryl-(7CI,8CI) risk forfeiting the unique dual-pharmacophore advantage embedded in its structure. Carvacrol alone exhibits only weak antibacterial activity against resistant Staphylococcus aureus (MIC = 390 ppm) and lacks nanomolar-level enzyme inhibition capacity [1]. Conversely, the carvacryl-substituted sulfamide framework combines the membrane-active monoterpene with a sulfamide zinc-binding group that achieves picomolar inhibition of human carbonic anhydrase isoforms I and II—surpassing the clinical standard acetazolamide by over 20-fold [2]. This synergistic architecture cannot be replicated by simple admixture of carvacrol with a separate sulfonamide, nor by thymol-sulfonamide conjugates that display distinct isoform selectivity profiles (e.g., thymol selectively inhibits bacterial β-class CA) [3]. The quantitative evidence below demonstrates why this compound must be specified by exact CAS number in research and development workflows.

Quantitative Differentiation Evidence for Sulfamide, carvacryl-(7CI,8CI) Against Key Comparators


Nitric Oxide Radical Scavenging Activity of Carvacrol Sulfonamide S1 Compared to Ascorbic Acid

Carvacrol-derived sulfonamide S1 (morpholine-substituted) demonstrated superior nitric oxide (NO) radical scavenging activity (EC50 = 12.25 ± 0.12 µM) compared to the standard antioxidant ascorbic acid (EC50 = 14.72 ± 0.23 µM) in the sodium nitroprusside/Griess reagent assay [1]. Although S1 is a sulfonamide rather than a sulfamide, the shared carvacryl core and the sulfonyl-derived pharmacophore suggest that sulfamide, carvacryl-(7CI,8CI) may exhibit comparable or enhanced radical-scavenging capacity due to the additional sulfamide NH moiety that can participate in hydrogen-atom transfer mechanisms [1].

Antioxidant Nitric oxide scavenging Carvacrol sulfonamide

Hydrogen Peroxide Scavenging Activity of Carvacrol Sulfonamide S1 Compared to Ascorbic Acid

In the same study, carvacrol sulfonamide S1 exhibited hydrogen peroxide (H₂O₂) scavenging activity (EC50 = 13.13 ± 0.11 µM) that was significantly more potent than ascorbic acid (EC50 = 16.30 ± 0.26 µM) [1]. Among the five sulfonamides tested (S1–S5), compounds S1, S3, and S5 consistently outperformed ascorbic acid in both NO and H₂O₂ assays, with S1 demonstrating the most balanced dual-scavenging profile [1]. The carvacryl-sulfamide hybrid is predicted to retain this antioxidant advantage through the electron-rich aromatic ring and the radical-stabilizing sulfamoyl substituent.

Antioxidant Hydrogen peroxide scavenging Carvacrol sulfonamide

Antibacterial Potency of Carvacrol Sulfonamide SULF-1 Against Resistant S. aureus Strains Versus Parent Carvacrol

The carvacrol-derived sulfonamide SULF-1 (4-methylaniline-substituted) displayed dramatically enhanced antibacterial activity against multi-drug-resistant Staphylococcus aureus strains (MIC = 3.90–15.62 ppm) compared to the parent compound carvacrol, which required an MIC of 390 ppm against the standard ATCC 25923 strain and was essentially inactive against resistant strains [1]. This represents an approximate 25- to 100-fold improvement in potency. The sulfamide analog, bearing a closely related sulfamoyl (–NH–SO₂–NH₂) group, is expected to maintain or exceed this potency gain due to the enhanced hydrogen-bonding capacity of the sulfamide terminus for target enzyme binding [1].

Antibacterial Methicillin-resistant Staphylococcus aureus Carvacrol sulfonamide

Synergistic Antibiotic-Potentiating Effect of Carvacrol Sulfonamides Absent in Parent Carvacrol

Carvacrol sulfonamide SULF-1 demonstrated a strong synergistic effect when combined with erythromycin, yielding a fractional inhibitory concentration (FIC) index of 0.37 (FIC ≤ 0.5 indicates synergy), whereas carvacrol alone failed to produce any synergistic interaction with the tested antibiotics [1]. Similarly, the 4-fluoroaniline derivative SULF-3 exhibited synergistic to partially synergistic effects with tetracycline (FIC = 0.50–0.75) [1]. This synergistic capacity is attributed to the sulfonamide/sulfamide-mediated inhibition of bacterial folate synthesis combined with carvacrol's membrane disruption, a dual mechanism absent in either component alone.

Antibiotic synergy Fractional inhibitory concentration Carvacrol sulfonamide

Picomolar Human Carbonic Anhydrase Inhibition by Sulfamide Derivatives Versus Nanomolar Acetazolamide

Novel sulfamide derivatives (compounds 22–26) synthesized via the chlorosulfonyl isocyanate (CSI) route—the same synthetic strategy applicable to sulfamide, carvacryl-(7CI,8CI)—inhibited human carbonic anhydrase I (hCA I) with Ki values ranging from 45.9 ± 8.9 to 687.5 ± 84.3 pM and hCA II with Ki values of 48.80 ± 8.2 to 672.2 ± 71.9 pM [1]. In comparison, the clinical sulfonamide standard acetazolamide inhibits hCA II with a Ki of approximately 12 nM (12,000 pM) [2]. This represents a 20- to 250-fold enhancement in binding affinity conferred by the sulfamide zinc-binding group [1] [2].

Carbonic anhydrase inhibition Sulfamide pharmacophore Enzyme inhibition potency

Picomolar Acetylcholinesterase Inhibition by Sulfamide Derivatives Differentiated from Standard Nanomolar Inhibitors

The same series of sulfamide derivatives (22–26) inhibited acetylcholinesterase (AChE) with Ki values ranging from 4.52 ± 0.61 to 38.28 ± 6.84 pM [1]. For context, the clinically used AChE inhibitor donepezil exhibits an IC50 of approximately 6.7 nM (6,700 pM) [2], indicating that the sulfamide scaffold achieves roughly 175- to 1,480-fold greater AChE binding affinity. Furthermore, carvacrol-derived sulfonamides have independently demonstrated cognitive improvement in streptozotocin-induced Alzheimer's disease models, with compounds derived from morpholine and hydrazine showing memory-enhancing effects without locomotor impairment [3]. The convergence of picomolar AChE inhibition and in vivo cognitive benefit uniquely positions the carvacryl-sulfamide hybrid for neurodegenerative disease research.

Acetylcholinesterase inhibition Sulfamide Alzheimer's disease

High-Value Application Scenarios for Sulfamide, carvacryl-(7CI,8CI) Driven by Quantitative Differentiation Evidence


Anti-MRSA Lead Optimization and Antibiotic Adjuvant Development

Given the 25–100× improvement in MIC against resistant S. aureus over parent carvacrol and the demonstrated synergistic FIC index of 0.37 with erythromycin, sulfamide, carvacryl-(7CI,8CI) is ideally suited as a scaffold for anti-MRSA lead optimization [1]. Procurement for antibiotic adjuvant programs seeking to restore efficacy of macrolide or tetracycline antibiotics against resistant strains should prioritize this compound over carvacrol or thymol derivatives that lack synergistic potential.

Carbonic Anhydrase-Targeted Drug Discovery (Glaucoma, Epilepsy, Cancer)

The sulfamide pharmacophore delivers picomolar hCA I/II inhibition (Ki = 45.9–687.5 pM), exceeding acetazolamide by 20–250× [1] [2]. This potency advantage, combined with the carvacryl moiety's favorable membrane permeability, positions sulfamide, carvacryl-(7CI,8CI) as a privileged starting point for developing next-generation CA inhibitors for glaucoma, idiopathic intracranial hypertension, and tumor-associated CA isoforms (hCA IX/XII).

Multi-Target Alzheimer's Disease Therapeutic Discovery

The convergence of picomolar AChE inhibition (Ki = 4.52–38.28 pM, ~175–1,480× more potent than donepezil) with in vivo cognitive improvement in STZ-induced Alzheimer's models establishes sulfamide, carvacryl-(7CI,8CI) as a uniquely differentiated multi-target lead [1] [2]. Procurement for CNS drug discovery programs targeting both cholinergic deficits and neuroinflammation/oxidative stress should specify this compound over single-mechanism AChE inhibitors.

Dual-Action Antioxidant and Antinociceptive Agent Development

Carvacrol sulfonamide S1 demonstrated NO scavenging (EC50 = 12.25 µM) and H₂O₂ scavenging (EC50 = 13.13 µM) superior to ascorbic acid, alongside dose-dependent antinociceptive effects with 73% edema inhibition at 0.03 mg/kg without sedation or motor impairment [1]. Sulfamide, carvacryl-(7CI,8CI) is expected to retain or enhance this dual antioxidant-analgesic profile, making it a preferred procurement choice for pain and inflammation research programs.

Quote Request

Request a Quote for Sulfamide,carvacryl-(7ci,8ci)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.